molecular formula C28H28N2O5S B7697698 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(naphthalen-1-yl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(naphthalen-1-yl)acetamide

Cat. No. B7697698
M. Wt: 504.6 g/mol
InChI Key: NPQZBUQCNCVNSA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(naphthalen-1-yl)acetamide, commonly known as DPPN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPPN belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of DPPN is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, DPPN forms a complex with the copper ion through coordination of the sulfonamide and naphthyl groups. The resulting complex exhibits a strong fluorescence signal due to the intramolecular charge transfer between the naphthalene and sulfonamide groups. In the case of PDT, DPPN generates reactive oxygen species upon exposure to light, which can cause damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
DPPN has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition, DPPN has been shown to exhibit good stability in biological fluids, which is important for its potential applications in vivo. The exact biochemical and physiological effects of DPPN are still under investigation, but it is believed to exhibit a range of biological activities due to its sulfonamide and naphthyl groups.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPPN is its high selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological and environmental samples. In addition, DPPN exhibits excellent photodynamic activity against cancer cells, making it a promising candidate for the development of PDT agents. However, one of the main limitations of DPPN is its low solubility in aqueous solutions, which can limit its use in biological applications. In addition, the synthesis of DPPN is relatively complex and requires several steps, which can limit its availability for research purposes.

Future Directions

There are several areas of future research for DPPN, including the development of improved synthesis methods to increase yield and purity, the investigation of its potential applications in other scientific research fields, and the development of new derivatives with improved properties. In addition, further studies are needed to fully understand the mechanism of action of DPPN and its potential biochemical and physiological effects. Overall, DPPN is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of DPPN involves the condensation of 3,4-dimethoxyphenethylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 1-naphthylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield DPPN. The overall yield of DPPN is around 30%, and the purity can be increased by recrystallization.

Scientific Research Applications

DPPN has been studied for its potential applications in a variety of scientific research fields. One of the main applications of DPPN is as a fluorescent probe for the detection of metal ions. DPPN has been shown to selectively bind to copper ions, and the resulting complex exhibits a strong fluorescence signal. This property of DPPN has been utilized for the development of sensors for the detection of copper ions in biological and environmental samples.
Another application of DPPN is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the administration of a photosensitizing agent followed by exposure to light of a specific wavelength. The photosensitizer generates reactive oxygen species upon exposure to light, which can selectively kill cancer cells. DPPN has been shown to exhibit excellent photodynamic activity against cancer cells, making it a promising candidate for the development of PDT agents.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5S/c1-34-26-16-15-23(19-27(26)35-2)36(32,33)30(18-17-21-9-4-3-5-10-21)20-28(31)29-25-14-8-12-22-11-6-7-13-24(22)25/h3-16,19H,17-18,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQZBUQCNCVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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